molecular formula C10H18O B6266354 4-(propan-2-yl)cyclohexane-1-carbaldehyde, Mixture of diastereomers CAS No. 88166-24-9

4-(propan-2-yl)cyclohexane-1-carbaldehyde, Mixture of diastereomers

Cat. No.: B6266354
CAS No.: 88166-24-9
M. Wt: 154.2
InChI Key:
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Description

4-(Propan-2-yl)cyclohexane-1-carbaldehyde is a mixture of diastereomers, which are isomers that have the same molecular formula but differ in the spatial arrangement of their atoms. This compound is a cyclohexane derivative with an isopropyl group attached to the fourth carbon and an aldehyde group at the first carbon.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with cyclohexanone as the starting material.

  • Isopropyl Group Introduction: The cyclohexanone undergoes a Friedel-Crafts alkylation reaction with isopropyl chloride in the presence of an aluminum chloride catalyst to introduce the isopropyl group, forming 4-(propan-2-yl)cyclohexanone.

  • Oxidation: The ketone group in 4-(propan-2-yl)cyclohexanone is then oxidized to an aldehyde using reagents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2), yielding 4-(propan-2-yl)cyclohexane-1-carbaldehyde.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to increase yield and reduce by-products. The use of greener reagents and catalysts is also explored to minimize environmental impact.

Types of Reactions:

  • Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: The hydrogen atoms on the cyclohexane ring can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2CrO4, PCC, MnO2

  • Reduction: NaBH4, LiAlH4

  • Substitution: Halogens (Cl2, Br2), strong acids (H2SO4)

Major Products Formed:

  • Oxidation: Cyclohexanecarboxylic acid

  • Reduction: Cyclohexanol

  • Substitution: Halogenated cyclohexanes

Scientific Research Applications

4-(Propan-2-yl)cyclohexane-1-carbaldehyde has various applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

  • Biology: It can be used as a probe in biochemical studies to understand enzyme mechanisms.

  • Medicine: It may be used in the development of pharmaceuticals, particularly in the synthesis of drug precursors.

  • Industry: It is used in the production of fragrances and flavors due to its structural similarity to natural compounds.

Mechanism of Action

The mechanism by which 4-(propan-2-yl)cyclohexane-1-carbaldehyde exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes, inhibiting or promoting their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • Cyclohexanecarbaldehyde

  • 4-(tert-butyl)cyclohexane-1-carbaldehyde

  • 4-(ethyl)cyclohexane-1-carbaldehyde

Uniqueness: 4-(Propan-2-yl)cyclohexane-1-carbaldehyde is unique due to the presence of the isopropyl group, which influences its reactivity and physical properties compared to other cyclohexane derivatives. The mixture of diastereomers adds complexity to its behavior and applications.

Properties

CAS No.

88166-24-9

Molecular Formula

C10H18O

Molecular Weight

154.2

Purity

95

Origin of Product

United States

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